3-Bromo-4-fluoro-N-(prop-2-en-1-yl)aniline
Overview
Description
“3-Bromo-4-fluoro-N-(prop-2-en-1-yl)aniline” is a chemical compound with the CAS RN®: 1566177-13-6 . It is used for testing and research purposes . It is not suitable for use as a medicine, food, or household item .
Synthesis Analysis
The synthesis of molecules similar to “3-Bromo-4-fluoro-N-(prop-2-en-1-yl)aniline” often involves metal-catalyzed reactions . Transition metals such as iron, nickel, and ruthenium can serve as catalysts in the synthesis of these molecules . For example, the asymmetric transfer hydrogenation (ATH) reaction of a precursor with a catalyst can produce alcohols in high yield .Scientific Research Applications
Pharmaceutical Research
3-Bromo-4-fluoro-N-(prop-2-en-1-yl)aniline may serve as a precursor in the synthesis of various sulfonamide compounds. Sulfonamides have a broad spectrum of biological activities and are traditionally used as antibacterial drugs. Recent studies have expanded their application to include antitumor, antidiabetic, antiviral, and anti-cancer activities . The compound’s ability to undergo facile amidation reactions makes it a valuable intermediate in pharmaceutical research.
Material Science
The electronic structure of 3-Bromo-4-fluoro-N-(prop-2-en-1-yl)aniline can be studied using Density Functional Theory (DFT). This analysis can reveal insights into the material’s electrostatic potential and frontier molecular orbitals, which are crucial for designing new materials with specific electronic properties .
Agricultural Chemistry
Fluorine atoms in chemical structures can significantly alter the physical, biological, and environmental properties of agricultural products. The introduction of a fluorine atom, as seen in this compound, can lead to the development of new agrochemicals with enhanced activity and stability .
Cancer Research
Fluorinated compounds, like 3-Bromo-4-fluoro-N-(prop-2-en-1-yl)aniline, are often used in the synthesis of radiolabeled molecules for cancer diagnosis and therapy. The presence of fluorine-18, a radioactive isotope, is particularly useful in positron emission tomography (PET) imaging .
Environmental Science
The physicochemical properties of this compound, such as its vibrational frequencies and reactivity, can be analyzed to understand its behavior in the environment. This information is essential for assessing the environmental impact of new chemicals before they are widely used .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Mode of Action
Related compounds, such as indole derivatives, are known to interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Related compounds, such as indole derivatives, are known to have diverse biological activities .
Safety and Hazards
“3-Bromo-4-fluoro-N-(prop-2-en-1-yl)aniline” should be handled with care. It is not suitable for use as a medicine, food, or household item . Similar compounds have been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . Therefore, it is advisable to avoid ingestion and inhalation, and to use protective clothing, gloves, safety glasses, and a dust respirator when handling this compound .
properties
IUPAC Name |
3-bromo-4-fluoro-N-prop-2-enylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c1-2-5-12-7-3-4-9(11)8(10)6-7/h2-4,6,12H,1,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQKCFROQFBJEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=CC(=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-fluoro-N-(prop-2-en-1-yl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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